1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine
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Overview
Description
1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine is a chemical compound with the molecular formula C12H16F2N2 and a molecular weight of 226.27 g/mol. This compound has garnered significant interest in the scientific community due to its unique physical and chemical properties.
Preparation Methods
The synthesis of 1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine typically involves the reaction of 2,5-difluorobenzyl chloride with 2-methylpiperazine under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl alcohols .
Scientific Research Applications
1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting specific enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine can be compared with other similar compounds, such as:
1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine: This compound has a similar structure but with fluorine atoms at different positions on the phenyl ring.
1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride: This compound has a different functional group (piperazin-2-one) and is used in different applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]-2-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c1-9-7-15-4-5-16(9)8-10-6-11(13)2-3-12(10)14/h2-3,6,9,15H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVDTYVPPZPWEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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